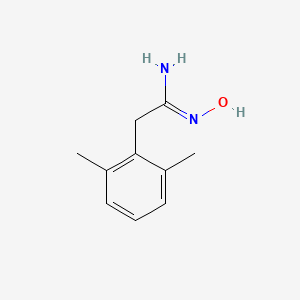
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, also known as DMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydroxamic acids, which are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
科学研究应用
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-tumor effects in several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-viral effects against several viruses, including HIV and hepatitis C virus.
作用机制
The mechanism of action of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide may lead to changes in gene expression that contribute to the compound's biological effects.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have antiviral effects by inhibiting viral replication and modulating the immune response.
实验室实验的优点和局限性
One advantage of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. Additionally, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have good solubility in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, including further exploration of its anti-cancer, neuroprotective, and antiviral effects. Additionally, there is potential for the development of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide analogs with improved potency and selectivity for specific HDAC isoforms. Finally, the use of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in combination with other drugs or treatments may enhance its effectiveness in certain applications.
合成方法
The synthesis of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form 2-(2,6-dimethylphenyl) ethyl carbamate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide. The yield of this reaction is typically around 70-80%, and the purity of the final product can be determined using high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)9(7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUTAFQWGCCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

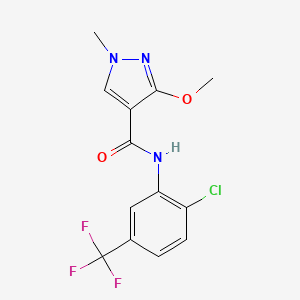
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)
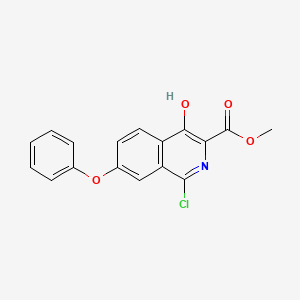
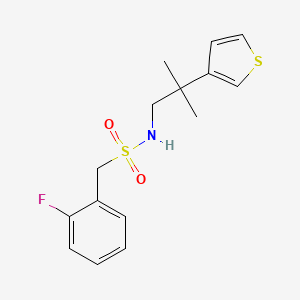
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
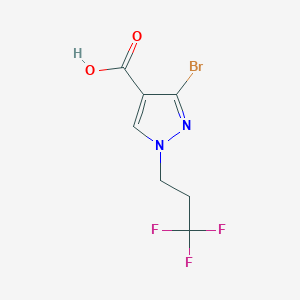
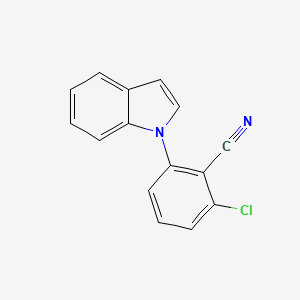
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)
![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)